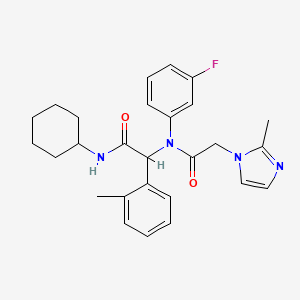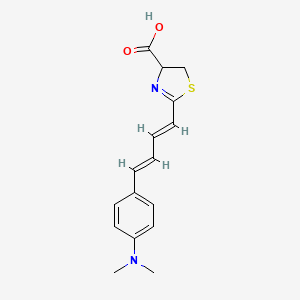
Allantoin galacturonic acid
Übersicht
Beschreibung
Allantoin galacturonic acid is a complex compound formed by the combination of allantoin and galacturonic acid. Allantoin is a heterocyclic organic compound known for its skin-conditioning properties, while galacturonic acid is a sugar acid derived from galactose and is a major component of pectin. The combination of these two compounds results in this compound, which is primarily used in cosmetic and personal care products for its skin-conditioning and soothing properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Allantoin galacturonic acid is typically synthesized in laboratory settings by combining allantoin with galacturonic acid. The synthesis involves the reaction of allantoin, which can be derived from urea and glyoxylic acid, with galacturonic acid under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific temperature and pH to ensure the formation of the desired complex .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the precise control of reaction parameters such as temperature, pH, and concentration of reactants to achieve high yields and purity. The final product is then purified and formulated for use in various cosmetic and personal care products .
Analyse Chemischer Reaktionen
Types of Reactions: Allantoin galacturonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Allantoin galacturonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in wound healing and skin care.
Industry: Utilized in the formulation of cosmetic and personal care products for its skin-conditioning and soothing properties
Wirkmechanismus
The mechanism of action of allantoin galacturonic acid involves its interaction with skin cells and tissues. The compound is known to stimulate skin cell growth and rejuvenation, which aids in wound healing and tissue repair. Additionally, this compound has mild exfoliating properties, helping to smooth the skin’s surface by removing dead cells. The exact molecular targets and pathways involved in these effects are still under investigation, but it is believed that the compound influences various cellular processes related to skin health .
Vergleich Mit ähnlichen Verbindungen
Allantoin Ascorbate: A complex of allantoin and ascorbic acid, known for its antioxidant properties.
Allantoin Biotin: A complex of allantoin and biotin, used for its skin-conditioning benefits.
Allantoin Glycyrrhetinic Acid: A complex of allantoin and glycyrrhetinic acid, known for its anti-inflammatory properties.
Allantoin Panthenol: A complex of allantoin and panthenol, used for its moisturizing and soothing effects
Uniqueness of Allantoin Galacturonic Acid: this compound is unique due to its combination of allantoin’s skin-conditioning properties and galacturonic acid’s role as a major component of pectin. This combination enhances the compound’s ability to soothe and protect the skin, making it particularly valuable in cosmetic and personal care formulations .
Eigenschaften
IUPAC Name |
(2,5-dioxoimidazolidin-4-yl)urea;(2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7.C4H6N4O3/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;5-3(10)6-1-2(9)8-4(11)7-1/h1-4,6-9,12H,(H,10,11);1H,(H3,5,6,10)(H2,7,8,9,11)/t1-,2+,3+,4-,6?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFWIZFONLVPKL-KSSASCOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O.C1(C(=O)NC(=O)N1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O.C1(C(=O)NC(=O)N1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199206 | |
| Record name | Allantoin galacturonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5119-24-4 | |
| Record name | Allantoin galacturonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005119244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allantoin galacturonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1,3-dihydroimidazole-2-thione;hydrochloride](/img/structure/B605242.png)







![13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;hydrochloride](/img/structure/B605257.png)
![2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid](/img/structure/B605258.png)

![1-(4-fluorobutyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide](/img/structure/B605260.png)
